molecular formula C13H8N2O7 B14483407 3,4-Dinitrophenyl phenyl carbonate CAS No. 64897-41-2

3,4-Dinitrophenyl phenyl carbonate

Cat. No.: B14483407
CAS No.: 64897-41-2
M. Wt: 304.21 g/mol
InChI Key: FRSDWSXTVZQXAI-UHFFFAOYSA-N
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Description

3,4-Dinitrophenyl phenyl carbonate is an organic compound characterized by the presence of a phenyl carbonate group attached to a 3,4-dinitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitrophenyl phenyl carbonate typically involves the reaction of phenyl chloroformate with 3,4-dinitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dinitrophenyl phenyl carbonate undergoes various types of chemical reactions, including nucleophilic aromatic substitution, aminolysis, and phenolysis .

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, facilitated by the presence of electron-withdrawing nitro groups.

    Aminolysis: The reaction with amines results in the formation of carbamate derivatives.

    Phenolysis: The reaction with phenoxide ions leads to the formation of phenyl esters.

Major Products: The major products formed from these reactions include carbamate derivatives and phenyl esters, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 3,4-Dinitrophenyl phenyl carbonate involves nucleophilic attack on the electron-deficient aromatic ring. The presence of nitro groups enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions. The compound can form stable intermediates, such as Meisenheimer complexes, during these reactions .

Comparison with Similar Compounds

  • Phenyl 4-nitrophenyl carbonate
  • Phenyl 2,4-dinitrophenyl carbonate
  • 4-Nitrophenyl phenyl carbonate

Comparison: 3,4-Dinitrophenyl phenyl carbonate is unique due to the presence of two nitro groups at the 3 and 4 positions, which significantly enhance its reactivity compared to similar compounds with fewer or differently positioned nitro groups. This increased reactivity makes it a valuable reagent in various chemical transformations .

Properties

CAS No.

64897-41-2

Molecular Formula

C13H8N2O7

Molecular Weight

304.21 g/mol

IUPAC Name

(3,4-dinitrophenyl) phenyl carbonate

InChI

InChI=1S/C13H8N2O7/c16-13(21-9-4-2-1-3-5-9)22-10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H

InChI Key

FRSDWSXTVZQXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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